N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the quinazolinone derivative with 2-methoxybenzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds .
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide include other quinazolinone derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure may confer distinct biological and pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-23-16-12-19(29-4)18(28-3)11-15(16)21(26)24(13)10-9-22-20(25)14-7-5-6-8-17(14)27-2/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
FYVSNJYSXNJOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
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